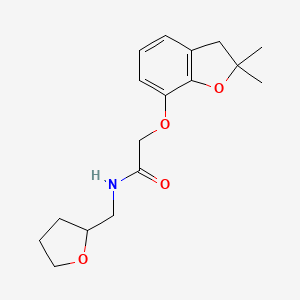
4-chloro-N-(2-(4-phenylpiperazine-1-carbonyl)phenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of phenylpiperazine derivatives, which may include 4-chloro-N-(2-(4-phenylpiperazine-1-carbonyl)phenyl)benzenesulfonamide, involves sequential reactions. These reactions include the sulfonylation of 2-substituted 4-methylaniline with chlorosulfonic acid, reduction with red phosphorus and iodine, alkylation by alkyl halide, cyclization with bis (2-chloroethyl)amine hydrochloride, and N-substitution reaction of phenylpiperazines with various reagents .Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition Potential
Sulfonamide hybrids have shown significant potential in enzyme inhibition, particularly against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes, which are crucial for neurodegenerative diseases management. Compounds synthesized from 4-chloro-N-[2-(hydrazinocarbonyl)phenyl]benzenesulfonamide demonstrated high inhibition rates, with some showing up to 91% inhibition against AChE and 92% against BChE. Molecular docking studies supported these findings, indicating strong binding affinities (Kausar et al., 2019).
Carbonic Anhydrase Inhibition
Another research highlighted the inhibition effects of sulfonamide derivatives on carbonic anhydrase I and II, with Ki values in the low nanomolar range. This suggests the compounds' potential in treating conditions related to carbonic anhydrase activity, such as glaucoma and edema (Gul et al., 2016).
Antimicrobial and Anti-HIV Activities
Studies on benzenesulfonamides bearing 2,5-disubstituted-1,3,4-oxadiazole moieties have demonstrated promising antimicrobial and anti-HIV activities. The structure-activity relationship (SAR) analysis provided insights into the compounds' bioactive potential, paving the way for novel therapeutic agents (Iqbal et al., 2006).
Chemical Synthesis and Catalysis
In the realm of chemical synthesis, sulfonamides have been employed as catalysts or reactants for producing various organic compounds. For instance, N-chloro-N-(phenylsulfonyl)benzenesulfonamide was identified as a mild and selective oxidant for alcohols and ethers, showcasing the versatility of sulfonamide compounds in organic synthesis (Palav et al., 2021).
Wirkmechanismus
Target of Action
The primary target of 4-chloro-N-(2-(4-phenylpiperazine-1-carbonyl)phenyl)benzenesulfonamide is the PARP-1 enzyme . This enzyme plays a crucial role in DNA repair and genomic stability.
Mode of Action
The compound interacts with the PARP-1 enzyme, inhibiting its function
Result of Action
The inhibition of PARP-1 by this compound can lead to cell death . This makes the compound a potential candidate for the development of new anticancer therapies.
Eigenschaften
IUPAC Name |
4-chloro-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O3S/c24-18-10-12-20(13-11-18)31(29,30)25-22-9-5-4-8-21(22)23(28)27-16-14-26(15-17-27)19-6-2-1-3-7-19/h1-13,25H,14-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTPHQWNYMYQUTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=CC=C3NS(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


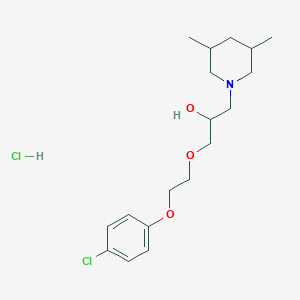
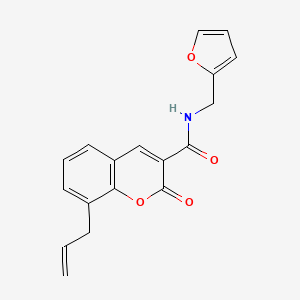
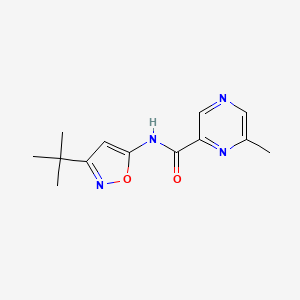
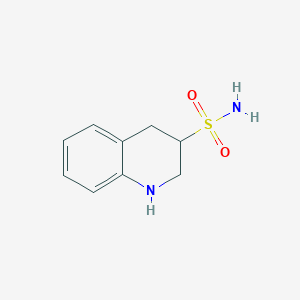
![N-[4-(phenylamino)phenyl]acetamide](/img/structure/B2886785.png)

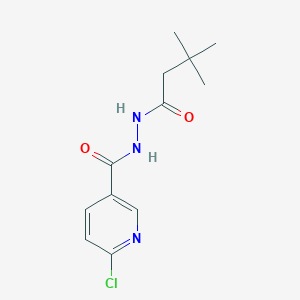
![4-chloro-3-[(2,5-dimethylphenyl)sulfamoyl]benzoic Acid](/img/structure/B2886791.png)
![4-(4-(2-(Naphthalen-1-yloxy)ethyl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B2886792.png)

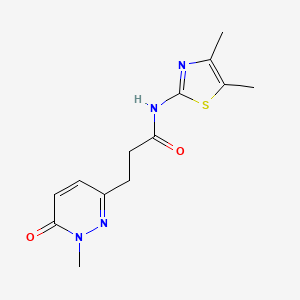
![5-{3-[(4-fluorobenzyl)oxy]phenyl}-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B2886798.png)
